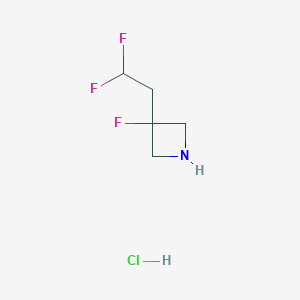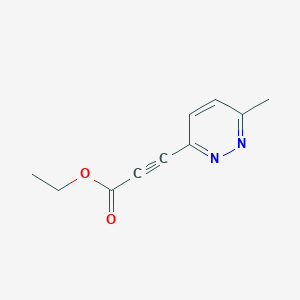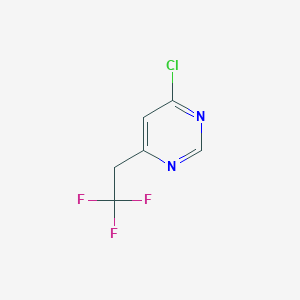
Chlorhydrate de 3-(2,2-difluoroéthyl)-3-fluoroazétidine
Vue d'ensemble
Description
Azetidines are a class of organic compounds characterized by a four-membered ring structure composed of three carbon atoms and one nitrogen atom . The compound you mentioned, “3-(2,2-Difluoroethyl)-3-fluoroazetidine hydrochloride”, is a type of azetidine with additional fluoroethyl groups attached to the ring. These types of compounds are often used in the synthesis of pharmaceuticals and other biologically active molecules .
Molecular Structure Analysis
The molecular structure of azetidines is characterized by a four-membered ring. In the case of “3-(2,2-Difluoroethyl)-3-fluoroazetidine hydrochloride”, there would be additional fluoroethyl groups attached to the ring .Chemical Reactions Analysis
Azetidines can undergo a variety of chemical reactions, including ring-opening reactions, substitutions, and additions . The specific reactions that “3-(2,2-Difluoroethyl)-3-fluoroazetidine hydrochloride” might undergo are not clear from the available information.Mécanisme D'action
3-Fluoroazetidine hydrochloride has a variety of mechanisms of action, depending on the application. In the synthesis of small molecules, peptides, and proteins, the compound acts as a building block, providing the necessary components for the formation of the desired molecule. In the development of drugs and treatments, 3-Fluoroazetidine hydrochloride acts as a scaffold, allowing for the introduction of new functional groups to the molecule. Additionally, the compound can be used to modify the structure and activity of existing molecules, allowing for the development of novel compounds with potential therapeutic value.
Biochemical and Physiological Effects
3-Fluoroazetidine hydrochloride has a variety of biochemical and physiological effects, depending on the application. In the synthesis of small molecules, peptides, and proteins, the compound acts as a building block, providing the necessary components for the formation of the desired molecule. In the development of drugs and treatments, 3-Fluoroazetidine hydrochloride acts as a scaffold, allowing for the introduction of new functional groups to the molecule. Additionally, the compound can be used to modify the structure and activity of existing molecules, allowing for the development of novel compounds with potential therapeutic value.
Avantages Et Limitations Des Expériences En Laboratoire
3-Fluoroazetidine hydrochloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize, is relatively inexpensive, and is stable under a variety of conditions. Additionally, the compound is soluble in a variety of solvents, making it easy to work with. However, there are some limitations to the use of 3-Fluoroazetidine hydrochloride in laboratory experiments. The compound is toxic and should be handled with caution. Additionally, the compound is volatile and can be difficult to work with in some experiments.
Orientations Futures
There are a variety of potential future directions for 3-Fluoroazetidine hydrochloride. The compound could be used to develop new drugs and treatments for a variety of diseases, as well as to develop novel compounds with potential therapeutic value. Additionally, the compound could be used in the synthesis of peptide-based vaccines, and in the development of novel drug delivery systems. Additionally, the compound could be used in the development of new materials, such as polymers and nanomaterials, with potential applications in a variety of fields. Finally, the compound could be used to develop new catalysts and reagents for use in laboratory experiments.
Applications De Recherche Scientifique
Chimie médicinale
En chimie médicinale, ce composé pourrait être utilisé comme élément constitutif pour la synthèse de diverses molécules bioactives. Sa structure, comprenant à la fois des atomes de fluor et un cycle azétidine, en fait un candidat pour le développement de nouveaux médicaments avec des activités potentielles telles que l’inhibition enzymatique ou la modulation des récepteurs .
Science des matériaux
Les propriétés chimiques uniques du chlorhydrate de 3-(2,2-difluoroéthyl)-3-fluoroazétidine peuvent être explorées en science des matériaux pour la création de nouveaux matériaux polymères. La présence de fluor pourrait conférer une grande stabilité thermique et une résistance aux produits chimiques corrosifs, ce qui le rend approprié pour les revêtements spéciaux ou les matériaux composites avancés .
Science de l’environnement
En science de l’environnement, le potentiel de biodégradation ou de transformation de ce composé en substances moins nocives pourrait être étudié. La compréhension de son interaction avec les enzymes ou les microbes environnementaux pourrait conduire à des informations sur la détoxification des polluants fluorés .
Chimie analytique
Ce composé pourrait servir de standard ou de réactif en chimie analytique, en particulier dans le développement de méthodes de détection et de quantification des composés fluorés dans diverses matrices. Sa stabilité et sa teneur en fluor distinctive en font une référence précieuse pour l’étalonnage dans des techniques telles que la RMN ou la spectrométrie de masse .
Pharmacologie
Pharmacologiquement, le This compound pourrait être utilisé pour étudier la pharmacocinétique et le métabolisme des médicaments fluorés. Ses métabolites pourraient fournir des informations sur le devenir des médicaments contenant du fluor dans les systèmes biologiques .
Biochimie
En biochimie, le composé pourrait être utilisé pour sonder les effets de la fluoration sur les molécules biologiques. Il pourrait être utilisé pour synthétiser des analogues fluorés de composés naturels, ce qui permet de comprendre comment la fluoration affecte l’activité biologique et les interactions protéiques .
Propriétés
IUPAC Name |
3-(2,2-difluoroethyl)-3-fluoroazetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3N.ClH/c6-4(7)1-5(8)2-9-3-5;/h4,9H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUGYHBEHJOJPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(CC(F)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2E)-3-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1484997.png)
![1-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1484998.png)
![2-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1484999.png)
![2-[4-(piperidin-4-yl)-1H-pyrazol-1-yl]pyridine](/img/structure/B1485000.png)
![1-[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1485001.png)


![1-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1485006.png)
![{1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1485008.png)

![3-[(Oxolan-3-yl)methyl]pyrrolidine hydrochloride](/img/structure/B1485012.png)
![1-[(4-Tert-butyl-1-fluorocyclohexyl)methyl]piperazine dihydrochloride](/img/structure/B1485014.png)
![(3R,4R)-4-[(4-methylphenyl)amino]pyrrolidin-3-ol](/img/structure/B1485015.png)
![2-(Pyridin-3-yl)-2,7-diazaspiro[4.4]nonan-3-one dihydrochloride](/img/structure/B1485018.png)